molecular formula C17H19N3O3 B2585757 N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361738-31-8

N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide

Número de catálogo B2585757
Número CAS: 2361738-31-8
Peso molecular: 313.357
Clave InChI: AWQPOAHMYNBUNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, leading to the disruption of energy metabolism in cancer cells.

Mecanismo De Acción

N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide targets the mitochondrial TCA cycle, which is responsible for the production of ATP in cells. In cancer cells, the TCA cycle is often upregulated to meet the high energy demands of the cells. This compound inhibits two key enzymes of the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to the disruption of energy metabolism and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by disrupting energy metabolism. In addition, this compound can also inhibit the proliferation of cancer cells and sensitize them to chemotherapy. This compound has been shown to have minimal toxicity in normal cells, making it a promising anticancer drug.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for lab experiments. It has shown promising results in preclinical studies and has minimal toxicity in normal cells. However, the synthesis of this compound is a multi-step process that requires expertise in organic chemistry. In addition, the efficacy of this compound may vary depending on the type of cancer and the stage of the disease.

Direcciones Futuras

There are several future directions for the development of N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide. First, clinical trials are ongoing to evaluate the efficacy of this compound in cancer patients. Second, combination therapy with this compound and other anticancer drugs may enhance the efficacy of the treatment. Third, the development of more potent analogs of this compound may improve its anticancer properties. Fourth, the identification of biomarkers that predict the response to this compound may improve patient selection for the treatment. Finally, the development of new delivery methods for this compound may improve its bioavailability and reduce toxicity.

Métodos De Síntesis

The synthesis of N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves the condensation of 2-methyl-2-oxazoline with acryloyl chloride, followed by the reaction with 4-piperidone to form the piperidine ring. The resulting compound is then reacted with 5-nitrosalicylaldehyde to form the isoindole ring, and the final product is obtained by acylation with propionyl chloride. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its anticancer properties. Several preclinical studies have demonstrated that this compound can selectively target cancer cells by inhibiting the TCA cycle, leading to the disruption of energy metabolism and induction of apoptosis. This compound has shown promising results in several types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma. Clinical trials are ongoing to evaluate the efficacy of this compound in cancer patients.

Propiedades

IUPAC Name

N-(3-oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-2-15(21)20-7-5-11(6-8-20)16(22)19-13-4-3-12-10-18-17(23)14(12)9-13/h2-4,9,11H,1,5-8,10H2,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQPOAHMYNBUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.